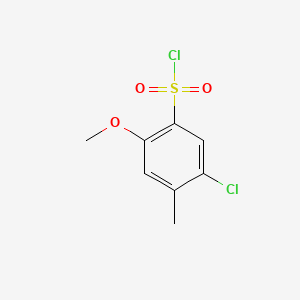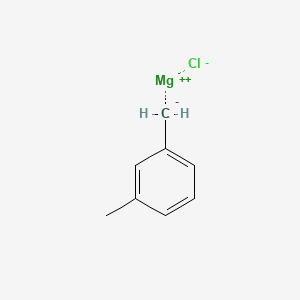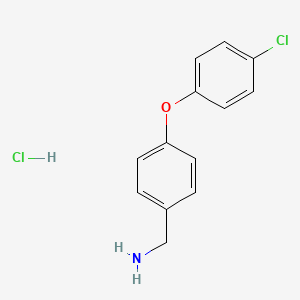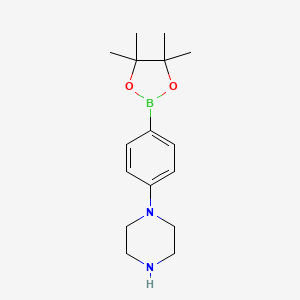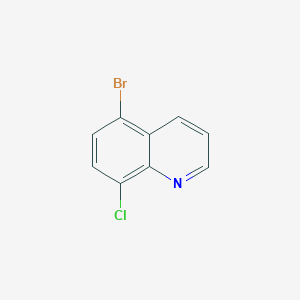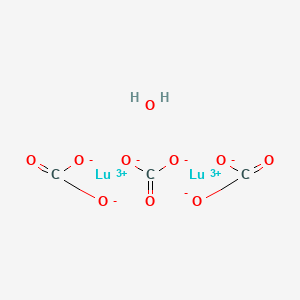
Lutetium(III) carbonate hydrate
Vue d'ensemble
Description
Lutetium(III) carbonate hydrate is a compound formed by the rare earth metal lutetium. It is represented by the chemical formula Lu₂(CO₃)₃·xH₂O. This compound is typically found as a white powder and is insoluble in water . Lutetium, being the heaviest and hardest of the lanthanides, often exhibits a +3 oxidation state in its compounds .
Méthodes De Préparation
Lutetium(III) carbonate hydrate can be synthesized through a precipitation reaction. This involves mixing a lutetium salt, such as lutetium nitrate, with a carbonate source like sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate . Industrial production methods may involve optimizing variables such as reagent concentrations and reaction temperatures to control the size and morphology of the resulting particles .
Analyse Des Réactions Chimiques
Lutetium(III) carbonate hydrate undergoes several types of chemical reactions:
Decomposition: When heated, it decomposes to form lutetium oxide (Lu₂O₃) and carbon dioxide (CO₂).
Reaction with Acids: It reacts with dilute acids to release carbon dioxide and form lutetium salts.
Complex Formation: It can form complex ions with various ligands, such as water and ethers.
Applications De Recherche Scientifique
Lutetium(III) carbonate hydrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of lutetium(III) carbonate hydrate primarily involves its ability to release lutetium ions (Lu³⁺) in solution. These ions can interact with various molecular targets, including enzymes and cellular structures, potentially leading to therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
Lutetium(III) carbonate hydrate can be compared with other lanthanide carbonates, such as ytterbium(III) carbonate and lanthanum(III) carbonate. While all these compounds share similar chemical properties due to their lanthanide nature, this compound is unique due to the specific properties of lutetium, such as its higher atomic weight and smaller ionic radius .
Similar compounds include:
- Ytterbium(III) carbonate
- Lanthanum(III) carbonate
- Lutetium(III) sulfate octahydrate
- Lutetium arsenate
- Lutetium hydroxide
Propriétés
IUPAC Name |
lutetium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHOBAHTRTYELG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Lu2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583779 | |
| Record name | Lutetium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64360-99-2 | |
| Record name | Lutetium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


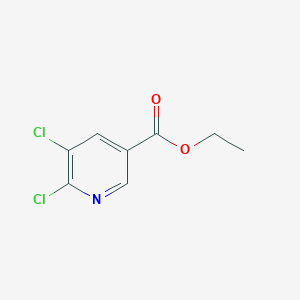

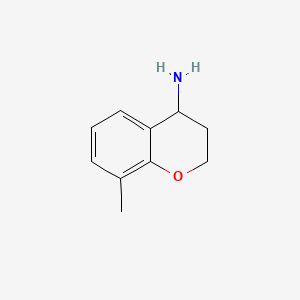

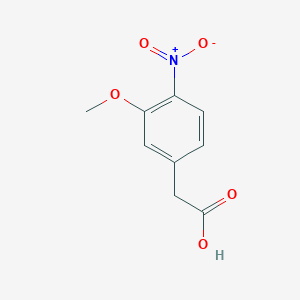
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)
